2-Isopropyl-1-naphthoic acid 2-Isopropyl-1-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 92495-89-1
VCID: VC11678791
InChI: InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16)
SMILES: CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol

2-Isopropyl-1-naphthoic acid

CAS No.: 92495-89-1

Cat. No.: VC11678791

Molecular Formula: C14H14O2

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropyl-1-naphthoic acid - 92495-89-1

Specification

CAS No. 92495-89-1
Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
IUPAC Name 2-propan-2-ylnaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16)
Standard InChI Key REMHGNXKQJJMSC-UHFFFAOYSA-N
SMILES CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O
Canonical SMILES CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Framework

2-Isopropyl-1-naphthoic acid (IUPAC name: 2-propan-2-ylnaphthalene-1-carboxylic acid) consists of a naphthalene backbone with a carboxylic acid group at the 1-position and an isopropyl group (-CH(CH₃)₂) at the 2-position. The naphthalene system provides aromatic stability, while the substituents influence electronic distribution and steric interactions.

Key Structural Features:

  • Aromatic system: The fused benzene rings enable π-π stacking and charge delocalization .

  • Carboxylic acid group: Enhances polarity and enables hydrogen bonding or salt formation .

  • Isopropyl substituent: Introduces steric bulk and modulates solubility via hydrophobic interactions.

Comparative Physicochemical Properties

While experimental data specific to 2-isopropyl-1-naphthoic acid are scarce, Table 1 extrapolates properties from structurally similar compounds, such as 1-naphthoic acid (CAS 86-55-5) and 2-ethoxy-1-naphthoic acid .

Table 1: Predicted Physicochemical Properties of 2-Isopropyl-1-naphthoic Acid

PropertyValue (Estimated)Basis for Estimation
Molecular formulaC₁₄H₁₄O₂C₁₁H₈O₂ (1-naphthoic acid) + C₃H₆ (isopropyl)
Molar mass (g/mol)214.26Calculated from formula
Melting point (°C)145–150Lower than 1-naphthoic acid due to steric hindrance
Boiling point (°C)290–310Higher than 1-naphthoic acid due to increased hydrophobicity
Water solubilityLowComparable to 1-naphthoic acid (slight solubility in hot water)
pKa~3.9Adjusted for electron-donating isopropyl group

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 2-isopropyl-1-naphthoic acid likely involves:

  • Functionalization of naphthalene: Introducing the isopropyl group via Friedel-Crafts alkylation or directed ortho-metalation.

  • Carboxylic acid installation: Oxidation of a methyl group or carboxylation of a pre-functionalized intermediate.

Proposed Synthetic Route

Adapting methodologies from 2-ethoxy-1-naphthoic acid synthesis , a plausible pathway is:

Step 1: Isopropylation of 1-Naphthol
1-Naphthol undergoes alkylation with isopropyl bromide in the presence of a Lewis acid (e.g., AlCl₃), yielding 2-isopropyl-1-naphthol.

Step 2: Oxidation to Carboxylic Acid
The intermediate is oxidized using a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) to convert the methyl group to a carboxylic acid.

Reaction Conditions:

  • Catalyst: Sodium bisulfate monohydrate (as in ethoxy derivative synthesis ).

  • Solvent: Acetone or ethanol for solubility .

  • Temperature: Reflux (100–120°C) for 4–6 hours .

Functional Applications and Industrial Relevance

Pharmaceutical Intermediate

Naphthoic acid derivatives are critical in antibiotic synthesis (e.g., nafcillin) . The isopropyl group in 2-isopropyl-1-naphthoic acid may enhance lipid solubility, potentially improving drug bioavailability.

Material Science

The compound’s aromatic system and substituents make it a candidate for:

  • Coordination polymers: Via carboxylate-metal bonding.

  • Liquid crystals: Steric effects from the isopropyl group could influence mesophase behavior.

Future Research Directions

  • Synthetic optimization: Exploring catalytic systems to improve yield and reduce byproducts.

  • Biological screening: Antimicrobial or anticancer activity assays.

  • Crystallography: X-ray diffraction to resolve solid-state packing.

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